molecular formula C20H11Cl3N2O2 B3882705 2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide

2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B3882705
M. Wt: 417.7 g/mol
InChI Key: XDALOCAIVFZTCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound featuring a benzoxazole ring system substituted with chlorinated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzoxazole Ring: This step often involves the cyclization of an ortho-aminophenol with a carboxylic acid derivative. For instance, 2-aminophenol can react with 2,3-dichlorobenzoic acid under dehydrating conditions to form the benzoxazole core.

    Amidation: The final step involves the formation of the amide bond. This can be done by reacting the benzoxazole derivative with 2-chlorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of quinone-like structures.

    Reduction: Reduction reactions can target the chlorinated phenyl rings, potentially leading to dechlorination.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dechlorinated benzoxazole derivatives.

    Substitution: Functionalized benzoxazole derivatives with various substituents replacing the chlorine atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a ligand in coordination chemistry due to the presence of multiple donor atoms (nitrogen and oxygen).

Biology and Medicine

In biological and medicinal research, 2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide is investigated for its potential as an anti-inflammatory and anticancer agent. Its structural similarity to other bioactive benzoxazole derivatives suggests it may interact with biological targets such as enzymes or receptors involved in disease pathways.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the benzoxazole ring system known for its stability and electronic characteristics.

Mechanism of Action

The mechanism by which 2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways would depend on the specific biological context and the nature of the interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-6-yl]benzamide: Similar structure but with a different substitution pattern on the benzoxazole ring.

    2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide: Variation in the chlorination pattern on the phenyl ring.

    2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzothiazol-5-yl]benzamide: Benzothiazole ring instead of benzoxazole.

Uniqueness

The uniqueness of 2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide lies in its specific substitution pattern, which can influence its electronic properties and biological activity

Properties

IUPAC Name

2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl3N2O2/c21-14-6-2-1-4-12(14)19(26)24-11-8-9-17-16(10-11)25-20(27-17)13-5-3-7-15(22)18(13)23/h1-10H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDALOCAIVFZTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=CC=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide
Reactant of Route 4
2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.